![molecular formula C7H6O B1253004 o-Quinomethane](/img/structure/B1253004.png)
o-Quinomethane
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Overview
Description
O-quinomethane is a quinomethane.
Scientific Research Applications
1. Role as Reactive Intermediates in Organic Syntheses
o-Quinomethanes, also known as quinone methides, serve as important intermediates in organic syntheses and various chemical and biological processes. Their high reactivity, however, makes isolated examples scarce. Metal-stabilized o-quinomethanes have been successfully isolated, providing insights into their reactivity and structure. For instance, metalated o-quinomethane demonstrated unique cycloaddition reactions compared to free o-quinomethane, showcasing its potential in organic synthesis (Amouri, 2011).
2. Thermolysis and Cycloaddition Reactions
o-Quinomethanes can undergo fast oligomerization, forming complex mixtures of products through hetero-Diels–Alder reactions. In some cases, trimerization products of o-quinomethanes can be isolated as the major product, indicating their potential application in producing specialized organic compounds through controlled thermolysis and cycloaddition reactions (Osyanin, Popova, Klimochkin, 2011).
3. Tyrosinase-Catalyzed Reactions and Quinomethane Formation
o-Quinomethanes are formed as intermediates in the tyrosinase-catalyzed oxidation of specific compounds, such as 3,4-dihydroxybenzylcyanide. This process results in the rapid conversion of o-quinone to quinomethane, influencing the enzymatic reactions and providing a pathway for studying enzyme-catalyzed oxidation processes (Cooksey, Garratt, Land, Ramsden, Riley, 1998).
4. Photocatalytic Degradation Studies
o-Quinomethanes have been studied in the context of photocatalytic degradation, particularly in understanding the degradation of certain organic compounds. This research provides valuable insights into environmental chemistry and the potential for using photocatalytic processes in waste management and pollution control (Padmini, Prakash, Miranda, 2010).
properties
Molecular Formula |
C7H6O |
---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
6-methylidenecyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H6O/c1-6-4-2-3-5-7(6)8/h2-5H,1H2 |
InChI Key |
NSDWWGAIPUNJAX-UHFFFAOYSA-N |
SMILES |
C=C1C=CC=CC1=O |
Canonical SMILES |
C=C1C=CC=CC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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